5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol
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Overview
Description
5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol is an organic compound with the molecular formula C14H8FNO3 It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a cyanophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol typically involves multi-step organic reactions. One common method includes the nitration of 4-fluorobenzoic acid, followed by reduction to form the corresponding amine. This intermediate is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the cyano group. The final step involves the hydrolysis of the ester to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The carboxylic acid group can participate in ionic interactions, while the cyano group can engage in π-π stacking interactions. These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol
Uniqueness
5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a carboxylic acid and a cyano group in the same molecule allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-13-6-9(1-2-12(13)14(18)19)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUFRQCJIPCJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684871 |
Source
|
Record name | 3'-Cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-89-2 |
Source
|
Record name | 3'-Cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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